molecular formula C6H4FN3O4 B145747 2,4-Dinitro-5-fluoroaniline CAS No. 367-81-7

2,4-Dinitro-5-fluoroaniline

Cat. No.: B145747
CAS No.: 367-81-7
M. Wt: 201.11 g/mol
InChI Key: RAGRTYREMCPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-5-fluoroaniline is an organic compound with the molecular formula C6H4FN3O4. It is a derivative of aniline, where two nitro groups and one fluoro group are substituted on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitro-5-fluoroaniline can be synthesized through a multi-step process involving nitration and halogenation reactions. The typical synthetic route involves the following steps:

    Nitration: Aniline is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.

    Halogenation: The nitrated product is then subjected to halogenation using a fluorinating agent such as fluorine gas or a fluorinating reagent to introduce the fluoro group at the 5 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-5-fluoroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2,4-Diamino-5-fluoroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,4-Dinitro-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-5-fluoroaniline involves its interaction with specific molecular targets. The nitro groups and the fluoro group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,4-Dinitro-5-fluoroaniline can be compared with other similar compounds such as:

    2,4-Dinitroaniline: Lacks the fluoro group, making it less reactive in certain substitution reactions.

    2,4-Dinitro-5-chloroaniline: Contains a chloro group instead of a fluoro group, which affects its reactivity and applications.

    2,4-Dinitro-5-bromoaniline: Contains a bromo group, leading to different chemical properties and uses.

Uniqueness: The presence of the fluoro group in this compound makes it unique compared to its analogs. The fluoro group enhances its reactivity and allows for specific interactions in various chemical and biological processes.

Properties

IUPAC Name

5-fluoro-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGRTYREMCPEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190151
Record name 5-Fluoro-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-81-7
Record name 2,4-Dinitro-5-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,4-dinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 367-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,4-dinitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitro-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2,4-Dinitro-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
2,4-Dinitro-5-fluoroaniline
Reactant of Route 4
Reactant of Route 4
2,4-Dinitro-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2,4-Dinitro-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
2,4-Dinitro-5-fluoroaniline
Customer
Q & A

Q1: What is the primary application of 2,4-Dinitro-5-fluoroaniline discussed in the provided research papers?

A1: The research primarily focuses on the use of this compound (FDNDEA) as a derivatizing agent for amino acids, particularly in the context of analyzing protein structure and quantifying hydroxyproline in urine samples. [, , , , ]

Q2: How does this compound interact with amino acids?

A2: this compound reacts with amino acids to form stable, UV-detectable derivatives. This reaction typically occurs at the amino group of the amino acid. [, , ]

Q3: Why is derivatization with this compound beneficial for amino acid analysis?

A3: Derivatization with FDNDEA enhances the detection sensitivity of amino acids in techniques like High-Performance Liquid Chromatography (HPLC). This is because the resulting FDNDEA-amino acid adducts are more easily detectable by UV detectors. [, , ]

Q4: Can you provide an example of a specific application of this compound in analytical biochemistry?

A4: One study describes a method where this compound is used to derivatize hydroxyproline in urine samples after hydrolysis. This allows for the rapid and specific analysis of total urinary hydroxyproline by HPLC, a technique useful in various clinical and research contexts. []

Q5: Are there alternative derivatizing agents used for amino acid analysis?

A5: Yes, o-phthaldialdehyde (OPA) is another common derivatizing agent used in amino acid analysis. One study compares the performance of FDNDEA and OPA for serum amino acid analysis using pre-column derivatization and reversed-phase HPLC. []

Q6: What are the advantages of using this compound over other derivatizing agents like OPA?

A6: While specific advantages depend on the application, FDNDEA derivatives may offer better stability compared to some other derivatizing agents. Further research might be needed to compare and contrast the performance characteristics for specific analytical needs.

Q7: Are there any studies on the structure of this compound and its derivatives?

A7: While the provided research focuses on the application of FDNDEA as a derivatizing agent, one study mentions the use of N-octadecyl-2,4-dinitro-5-fluoroaniline in Langmuir-Blodgett monolayers for optical second-harmonic generation. This suggests investigations into the structural properties of its derivatives for material science applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.